molecular formula C16H19NO B7994638 4-n-Butylphenyl-(2-pyridyl)methanol

4-n-Butylphenyl-(2-pyridyl)methanol

Cat. No.: B7994638
M. Wt: 241.33 g/mol
InChI Key: KQRGOJONGDLTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Butylphenyl-(2-pyridyl)methanol is an organic compound that features a phenyl ring substituted with a butyl group and a pyridyl ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-n-butylbenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-n-Butylphenyl-(2-pyridyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl and pyridyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-n-butylbenzaldehyde or 4-n-butylbenzoic acid.

    Reduction: Formation of 4-n-butylphenyl-(2-pyridyl)methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-n-Butylphenyl-(2-pyridyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-n-Butylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl and pyridyl rings can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-n-Butylphenyl-(3-pyridyl)methanol
  • 4-n-Butylphenyl-(4-pyridyl)methanol
  • 4-n-Butylphenyl-(2-pyridyl)ethanol

Uniqueness

4-n-Butylphenyl-(2-pyridyl)methanol is unique due to the specific positioning of the pyridyl ring and the butyl group, which can influence its reactivity and interactions compared to similar compounds. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-butylphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-3-6-13-8-10-14(11-9-13)16(18)15-7-4-5-12-17-15/h4-5,7-12,16,18H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRGOJONGDLTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.